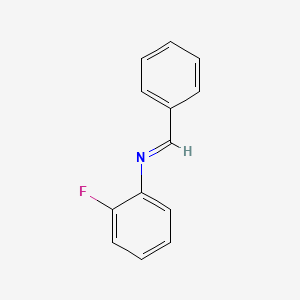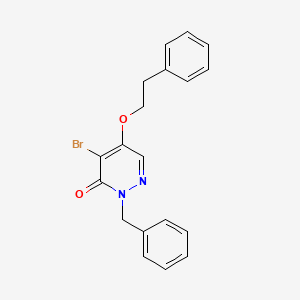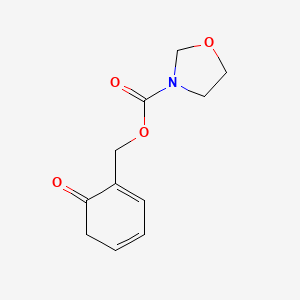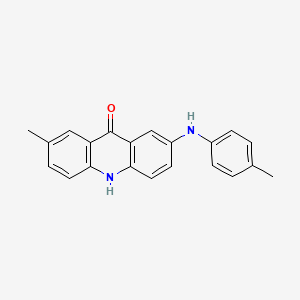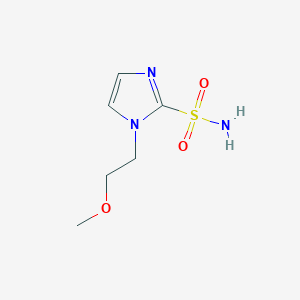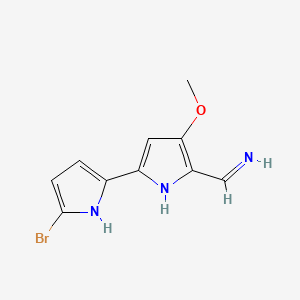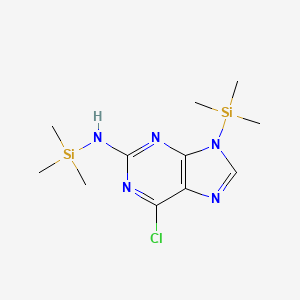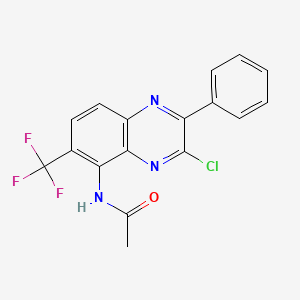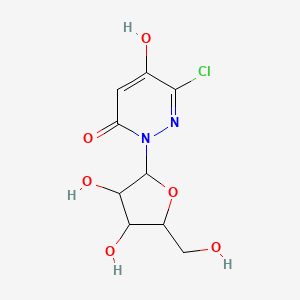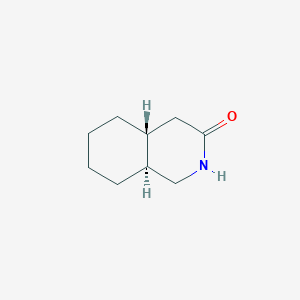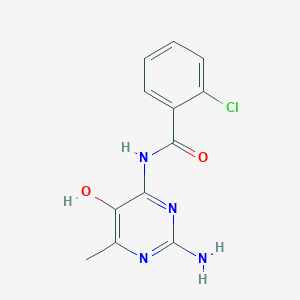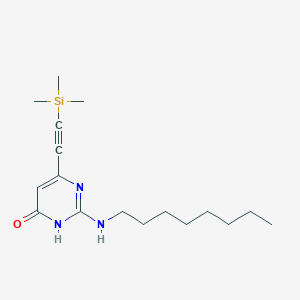
2-(Octylamino)-6-((trimethylsilyl)ethynyl)pyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Octylamino)-6-((trimethylsilyl)ethynyl)pyrimidin-4(1H)-one is a synthetic organic compound that belongs to the pyrimidinone class This compound is characterized by the presence of an octylamino group and a trimethylsilyl-ethynyl group attached to the pyrimidinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octylamino)-6-((trimethylsilyl)ethynyl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between a suitable aldehyde and a urea derivative under acidic conditions.
Introduction of the Octylamino Group: The octylamino group can be introduced via nucleophilic substitution, where an octylamine reacts with a halogenated pyrimidinone intermediate.
Attachment of the Trimethylsilyl-Ethynyl Group: The trimethylsilyl-ethynyl group can be attached using a Sonogashira coupling reaction, where a trimethylsilyl-acetylene reacts with a halogenated pyrimidinone intermediate in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Octylamino)-6-((trimethylsilyl)ethynyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed to modify the pyrimidinone core or the attached groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenated intermediates and nucleophiles or electrophiles under appropriate conditions (e.g., base or acid catalysis).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(Octylamino)-6-((trimethylsilyl)ethynyl)pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The exact mechanism of action of 2-(Octylamino)-6-((trimethylsilyl)ethynyl)pyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzymatic activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Octylamino)-6-ethynylpyrimidin-4(1H)-one: Lacks the trimethylsilyl group, which may affect its reactivity and solubility.
2-(Octylamino)-4(1H)-pyrimidinone:
Uniqueness
2-(Octylamino)-6-((trimethylsilyl)ethynyl)pyrimidin-4(1H)-one is unique due to the presence of both the octylamino and trimethylsilyl-ethynyl groups. These groups confer specific chemical properties, such as increased lipophilicity and potential for further functionalization, making it a versatile compound for various research applications.
Eigenschaften
CAS-Nummer |
865366-48-9 |
|---|---|
Molekularformel |
C17H29N3OSi |
Molekulargewicht |
319.5 g/mol |
IUPAC-Name |
2-(octylamino)-4-(2-trimethylsilylethynyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H29N3OSi/c1-5-6-7-8-9-10-12-18-17-19-15(14-16(21)20-17)11-13-22(2,3)4/h14H,5-10,12H2,1-4H3,(H2,18,19,20,21) |
InChI-Schlüssel |
XXKGKIHPILMAKP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCNC1=NC(=CC(=O)N1)C#C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


